

An In-depth Technical Guide to 1-Methylcyclohexanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-ACETYL CYCLOHEXANOL

Cat. No.: B075591

[Get Quote](#)

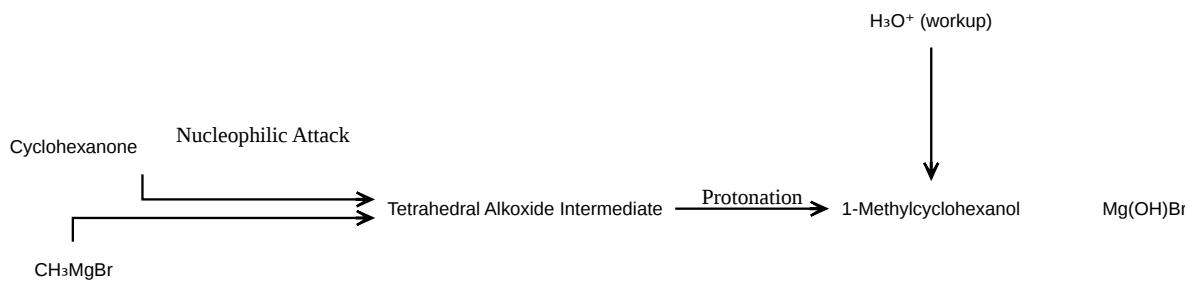
A Note on the Topic: Initial searches for "1-acetylcylohexanol" yielded limited and inconsistent data, suggesting it may be an unstable or less common compound. This guide will instead focus on the closely related and extensively documented tertiary alcohol, 1-methylcyclohexanol. The structural similarity and robust available data for 1-methylcyclohexanol make it a valuable and relevant subject for researchers, scientists, and drug development professionals.

Introduction to 1-Methylcyclohexanol

1-Methylcyclohexanol (CAS No. 590-67-0) is a cyclic tertiary alcohol with a molecular formula of C₇H₁₄O.^{[1][2]} Its structure consists of a cyclohexane ring with a methyl group and a hydroxyl group attached to the same carbon atom.^[2] This compound typically appears as a white solid or a clear, colorless liquid with a mild, camphor-like odor.^{[1][2]} It is a versatile intermediate in organic synthesis and finds applications as a solvent and in the formulation of fragrances.^[2] Its chemical stability and reactivity, characteristic of tertiary alcohols, make it a subject of interest in various chemical processes.

Synthesis of 1-Methylcyclohexanol

The most common and efficient laboratory-scale synthesis of 1-methylcyclohexanol is through the Grignard reaction, utilizing cyclohexanone as the starting material and methylmagnesium


bromide as the Grignard reagent.[3][4] This reaction is a classic example of nucleophilic addition to a carbonyl group, forming a new carbon-carbon bond.

Grignard Synthesis from Cyclohexanone

The synthesis involves two primary steps: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide.[5]

Reaction Mechanism:

- Nucleophilic Addition: The partially negatively charged methyl group of the methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[5]
- Acidic Workup: The reaction mixture is treated with a dilute acid, such as aqueous ammonium chloride, to protonate the alkoxide, yielding 1-methylcyclohexanol.[5][6]

[Click to download full resolution via product page](#)

Caption: Grignard reaction mechanism for the synthesis of 1-methylcyclohexanol.

Detailed Experimental Protocol

Materials:

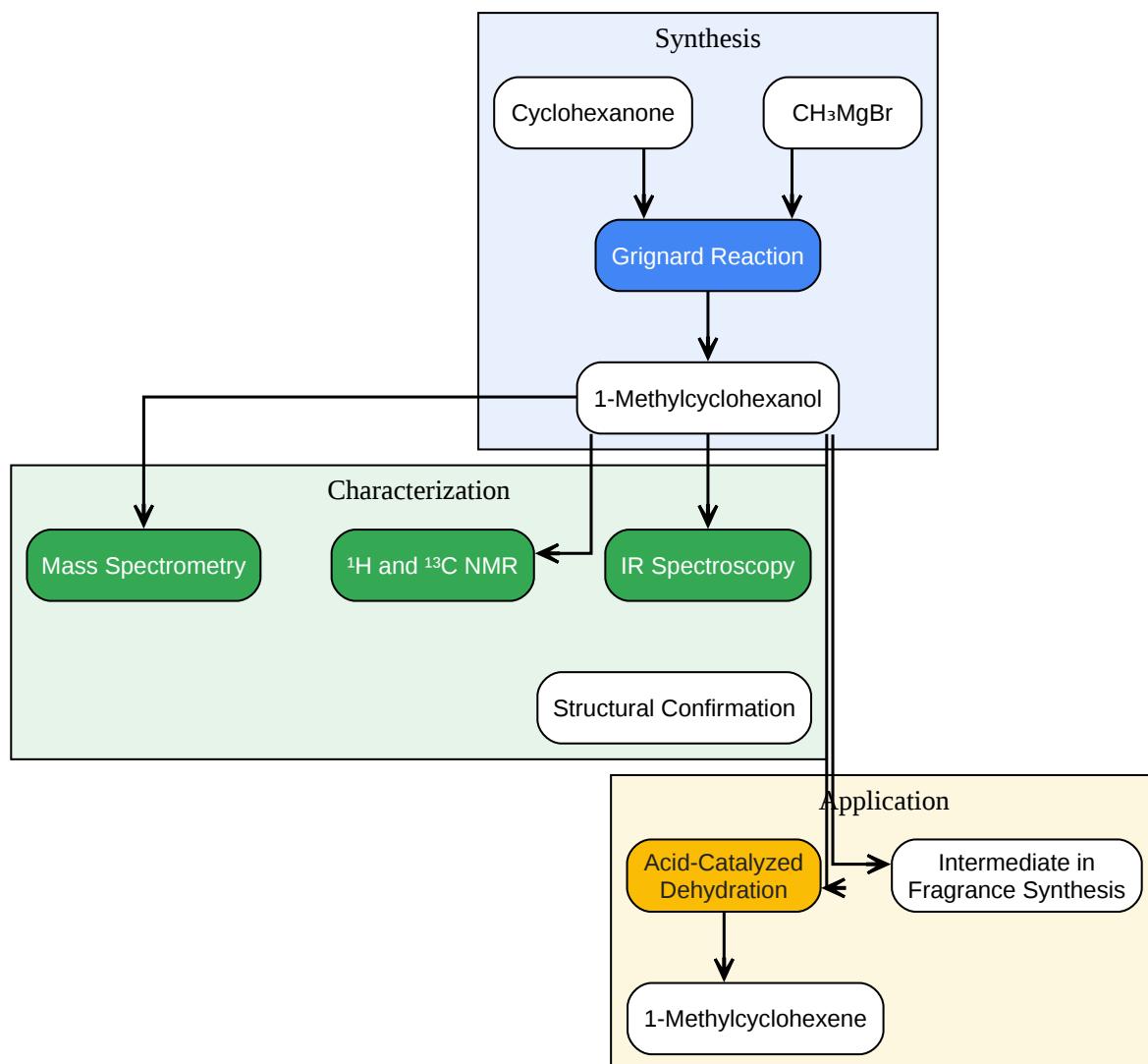
- Magnesium turnings
- Iodine crystal (as an initiator)
- Anhydrous diethyl ether or THF
- Methyl iodide or methyl bromide
- Cyclohexanone
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl iodide or bromide in anhydrous ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Continue the dropwise addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[5]
- Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous ether dropwise from the dropping funnel, maintaining the temperature below 20°C.[5] After the addition is complete, stir the mixture at room temperature for one hour.
- Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask.[6] Separate the ether layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation or recrystallization.

Physicochemical Properties

The physical and chemical properties of 1-methylcyclohexanol are summarized in the table below.


Property	Value	Reference
CAS Number	590-67-0	[1]
Molecular Formula	C ₇ H ₁₄ O	[1]
Molecular Weight	114.19 g/mol	[1]
Appearance	White solid or clear, colorless liquid	[1] [2]
Melting Point	24 - 26 °C	[7]
Boiling Point	168 °C at 752 mmHg	[7]
Density	0.919 g/mL at 25 °C	[2]
Flash Point	68 °C (closed cup)	[7]
Solubility	Slightly soluble in water; soluble in organic solvents	[2]
Refractive Index (n ₂₀ /D)	1.4585	[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-methylcyclohexanol.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, and multiplets for the methylene protons of the cyclohexane ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[\[8\]](#)[\[9\]](#)
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbon, and the five methylene carbons of the cyclohexane ring.[\[10\]](#)
- IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong C-O stretching absorption is also expected around 1150 cm⁻¹.[\[11\]](#)

- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M^+) at m/z 114. Common fragmentation patterns include the loss of a water molecule ($M-18$) and the loss of a methyl group ($M-15$).[11]

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to application of 1-methylcyclohexanol.

Reactivity and Applications

As a tertiary alcohol, 1-methylcyclohexanol does not undergo oxidation under mild conditions. Its primary reactivity involves reactions at the hydroxyl group.

- Dehydration: A key reaction of 1-methylcyclohexanol is acid-catalyzed dehydration to form 1-methylcyclohexene.[12] This is an E1 elimination reaction that proceeds through a stable tertiary carbocation intermediate. Common dehydrating agents include sulfuric acid or phosphoric acid.[12]
- Applications: 1-methylcyclohexanol serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][12] It is also used as a solvent in certain industrial processes.[2]

Safety and Handling

1-Methylcyclohexanol is a flammable solid and presents several health hazards.[1][7]

- Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[1][7] It may also cause respiratory irritation.[7]
- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Keep away from heat, sparks, and open flames.[7]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[13]
- Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7]

References

- Quora. (2015, December 31).

- Filo. (2023, November 3). Starting with cyclohexanone, show how to prepare these compounds. [\[Link\]](#)
- Organic Syntheses. Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent: 1-(hydroxymethyl)
- University of Calgary. Alcohols: Multi-Step Synthesis - Set #II. [\[Link\]](#)
- PubChem. 1-Methylcyclohexanol. [\[Link\]](#)
- SpectraBase. 1-Methylcyclohexanol. [\[Link\]](#)
- Human Metabolome Database. ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0059693). [\[Link\]](#)
- Reddit. (2025, September 12). ¹H NMR Spectrum of 1-methylcyclohexanol. [\[Link\]](#)
- SpectraBase. 1-Methylcyclohexanol - Optional[¹³C NMR] - Chemical Shifts. [\[Link\]](#)
- Pearson. Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol. [\[Link\]](#)
- Google Search.
- Human Metabolome Database. Showing metabocard for 1-Methylcyclohexanol (HMDB0059693). [\[Link\]](#)
- NIST. Cyclohexanol, 1-methyl-. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Methylcyclohexanol | C₇H₁₄O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 590-67-0: 1-Methylcyclohexanol | CymitQuimica [cymitquimica.com]
- 3. quora.com [[quora.com](https://www.quora.com)]
- 4. askthenerd.com [askthenerd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Methylcyclohexanol synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 1-Methylcyclohexanol(590-67-0) ¹H NMR [m.chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]

- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. echemi.com [echemi.com]
- 13. 1-Methylcyclohexanol(590-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcyclohexanol: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075591#1-acetylhexanol-cas-number-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com